3'-Deoxy-5'-O-trityluridine

Vue d'ensemble

Description

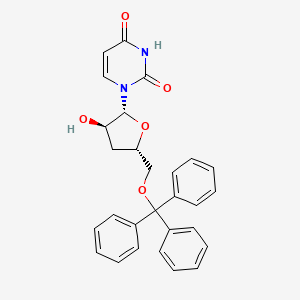

3’-Deoxy-5’-O-trityluridine is a nucleoside analog with the molecular formula C28H26N2O5 and a molecular weight of 470.52 g/mol . It is a derivative of uridine, where the 3’-hydroxyl group is replaced by a hydrogen atom, and the 5’-hydroxyl group is protected by a trityl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-5’-O-trityluridine typically involves the protection of the 5’-hydroxyl group of uridine with a trityl group, followed by the deoxygenation of the 3’-hydroxyl group. One common method involves the use of trityl chloride in the presence of a base such as pyridine to protect the 5’-hydroxyl group. The 3’-hydroxyl group can then be deoxygenated using reagents like tributyltin hydride and azobisisobutyronitrile (AIBN) under radical conditions .

Industrial Production Methods

Industrial production methods for 3’-Deoxy-5’-O-trityluridine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for the protection and deoxygenation steps, which can improve yield and reduce reaction times .

Analyse Des Réactions Chimiques

Trityl Group Manipulation

The 5'-O-trityl group serves as a temporary protective moiety that enables site-selective modifications:

-

Cleavage : Removed via mild acidic conditions (80% acetic acid, 1 hr) to regenerate the 5'-OH group while preserving other functional groups .

-

Steric Effects : Creates spatial hindrance that directs reactions toward the 2' and 3' positions of the ribose ring .

Halogenation Reactions

Bromination occurs at the 5' position under specific conditions:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Tetrabutylammonium bromide (DMF) | 5'-Bromo-5'-deoxyuridine deriv. | 77% | |

| Reduction of Bromide | Tributyltin hydride | 5'-Deoxyuridine | 68-70% |

Cyclic Carbonate Formation

The 2',3'-hydroxyl groups participate in carbonate formation:

-

Mesylation : Treatment with mesyl chloride generates 5'-mesylcarbonate (75% yield) .

-

Cyclization : Heating mesylated derivatives produces 2,2'-anhydro analogs (76% yield) .

Nucleophilic Displacements

The 3'-deoxy configuration facilitates SN2 reactions:

| Substrate | Reagent | Product | Key Application |

|---|---|---|---|

| 5'-Bromo carbonate | NaHCO₃ (DMF, 90°C) | 2',5'-Dideoxyuridine | Antiviral prodrug synthesis |

| 2,2'-Anhydro derivative | HCl/DMF | 2'-Chloro-5'-deoxyuridine | Radioimaging probes |

Reaction Solvents

-

DMF : Preferred for bromide displacements (77% efficiency) .

-

Acetonitrile : Used in trityl group introductions to minimize side reactions .

Temperature Effects

Stability Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

3'-Deoxy-5'-O-trityluridine has the molecular formula and a molecular weight of 470.52 g/mol. Its structure includes a trityl group at the 5' position and lacks a hydroxyl group at the 3' position, which enhances its stability and solubility, making it suitable for various chemical transformations.

Scientific Research Applications

-

Antiviral Activity

- Flavivirus Inhibition : this compound exhibits potent antiviral properties against flaviviruses such as Dengue virus (DENV) and Yellow fever virus (YFV). Studies have shown that it inhibits viral replication in a dose-dependent manner, with effective concentrations (EC₅₀) in the low micromolar range (e.g., 1.5 µM for DENV-2 and 0.83 µM for YFV) . The compound appears to interfere with intracellular events of the viral replication cycle, potentially inhibiting RNA-dependent RNA polymerase activity .

-

Cancer Research

- Inhibition of Thymidine Phosphorylase : The compound has been investigated for its potential anti-cancer properties through the inhibition of thymidine phosphorylase, an enzyme critical in the pyrimidine salvage pathway. This inhibition could lead to reduced angiogenesis and tumor growth.

-

Synthesis of Nucleoside Analogues

- Building Block for Complex Structures : this compound serves as a crucial building block in synthesizing more complex nucleoside analogs. It is utilized in the preparation of various derivatives that exhibit enhanced biological activities.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3’-Deoxy-5’-O-trityluridine involves its interaction with enzymes involved in nucleic acid metabolism. It has been shown to inhibit thymidine phosphorylase, an enzyme that plays a role in the pyrimidine salvage pathway. This inhibition can lead to reduced angiogenesis and tumor growth, making it a potential anti-cancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Deoxyuridine: Lacks the trityl group and has different chemical properties.

5’-O-Trityluridine: Has the trityl group but retains the 3’-hydroxyl group.

2’-Deoxy-5’-O-trityluridine: Similar structure but with a deoxygenated 2’-hydroxyl group

Uniqueness

3’-Deoxy-5’-O-trityluridine is unique due to its specific combination of deoxygenation at the 3’ position and tritylation at the 5’ position. This unique structure imparts distinct chemical and biological properties, making it valuable in research and potential therapeutic applications .

Activité Biologique

3'-Deoxy-5'-O-trityluridine is a modified nucleoside derivative of uridine, characterized by the absence of a hydroxyl group at the 3' position and the presence of a trityl protecting group at the 5' position. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential antiviral and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Structure and Properties

The structural modification of this compound enhances its stability and solubility, making it suitable for various chemical transformations. The trityl group provides protection during synthesis, while the absence of the 3' hydroxyl group alters its interaction with biological targets.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interacting with viral enzymes, making it a candidate for further investigation as an antiviral agent. Specifically, its structural modifications allow for enhanced binding to viral polymerases, which are crucial for viral RNA synthesis.

Anticancer Potential

In addition to its antiviral effects, this compound shows promise in anticancer applications. It has been reported to exhibit cytotoxic effects against various tumor cell lines in vitro. The mechanism involves inhibiting cellular proliferation and inducing apoptosis in cancer cells. The effectiveness of this compound can be quantified using IC50 values in cytotoxic assays, where lower IC50 values indicate higher potency .

The synthesis of this compound typically involves several steps:

- Protection of Hydroxyl Groups : The trityl group is introduced to protect the 5' hydroxyl group during subsequent reactions.

- Deoxygenation : The hydroxyl group at the 3' position is removed, resulting in a more stable nucleoside.

- Formation of Phosphoramidite Derivatives : This allows for further applications in oligonucleotide synthesis.

The compound's mechanism of action primarily targets nucleic acid synthesis pathways within cells. By mimicking natural nucleotides, it can interfere with RNA polymerase activity, thereby inhibiting viral replication and cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of certain RNA viruses in vitro. The results indicated that modifications at the 3' position significantly affected substrate recognition by viral polymerases.

- Cytotoxicity Assessment : In a separate study evaluating its anticancer properties, this compound showed cytotoxic effects against human cancer cell lines with IC50 values below 10 μM, indicating potent activity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2',3'-Dideoxyuridine | Lacks both 2' and 3' hydroxyl groups | More potent antiviral activity |

| 5'-O-Trityluridine | Tritylated at the 5' position | Retains the hydroxyl group at 3' |

| 2',5'-Dideoxyuridine | Lacks hydroxyl groups at both positions | Different biological activity profile |

| 5'-O-Acetyl-2',3'-dideoxyuridine | Acetyl protection on the 5' position | Enhanced lipophilicity |

The unique modification at the 3' position allows this compound to function effectively in various biochemical contexts while offering distinct advantages in synthesis compared to its analogs.

Q & A

Basic Research Questions

Q. How can the synthesis of 3'-Deoxy-5'-O-trityluridine be optimized for high yield and purity?

Methodological Answer: The synthesis involves sequential protection/deprotection steps. Tritylation of the 5'-OH group is critical and typically performed using trityl chloride in pyridine under anhydrous conditions . To optimize yield:

- Reagent Ratios : Use a 1.2–1.5 molar excess of trityl chloride to ensure complete protection of the 5'-OH.

- Reaction Monitoring : Track progress via TLC (Rf shift) or HPLC to confirm trityl group incorporation.

- Workup : Precipitate the product in cold hexane to remove unreacted reagents. highlights that trityl deprotection (e.g., using 80% acetic acid) achieves >85% yield when carefully controlled .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include the trityl aromatic protons (6.5–7.5 ppm) and the absence of 3'-OH (confirmed by D2O exchange experiments). used NMR to identify a free 3'-OH in a related compound at 5.97 ppm, which disappears in 3'-deoxy derivatives .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms molecular weight, with the trityl group contributing a distinct mass increment (~243 Da).

- HPLC-PDA : Purity can be assessed using reverse-phase HPLC with UV detection at 260 nm (nucleoside absorbance) .

Q. Why are protective groups (trityl and TBDMS) essential in synthesizing this compound?

Methodological Answer:

- 5'-O-Trityl : Prevents undesired reactions (e.g., phosphorylation or aggregation) at the 5'-OH during synthesis. The trityl group is acid-labile, allowing selective removal under mild conditions (e.g., 80% acetic acid) .

- 2'-O-TBDMS : Protects the 2'-OH from side reactions during nucleoside coupling. TBDMS is stable under acidic/neutral conditions but cleaved selectively by fluoride ions (e.g., TBAF) .

Advanced Research Questions

Q. How does the 3'-deoxy modification impact the interaction of this compound with DNA/RNA polymerases?

Methodological Answer: The absence of the 3'-OH prevents formation of 3'-5' phosphodiester bonds, making the compound a chain terminator . To study this:

- Enzyme Assays : Incubate with DNA polymerase (e.g., Klenow fragment) and a template-primer system. Monitor incorporation via gel electrophoresis or fluorescent dNTP analogs. notes that 3'-deoxyuridine triphosphates are used to probe polymerase fidelity .

- Kinetic Analysis : Compare and values with natural dUTP to quantify inhibitory effects .

Q. How can researchers design experiments to assess the metabolic stability of this compound in cellular systems?

Methodological Answer:

- Radiolabeling : Synthesize - or -labeled compound and track degradation in cell lysates via scintillation counting.

- LC-MS/MS : Quantify intact compound and metabolites over time. details using LC-MS to characterize phosphorylated analogs, which can be adapted for stability studies .

- Enzyme Inhibition : Co-incubate with phosphatase inhibitors (e.g., sodium orthovanadate) to distinguish enzymatic vs. non-enzymatic degradation .

Q. How can conflicting data on trityl group stability during synthesis be resolved?

Methodological Answer:

- Controlled Deprotection : Vary acetic acid concentration (70–90%) and reaction time (1–24 hr) to identify optimal conditions. achieved 88% yield using 80% acetic acid for 2 hr .

- Side-Product Analysis : Use LC-MS to detect trityl cation byproducts (m/z 243.1) or incomplete deprotection.

- Cross-Validation : Compare with orthogonal deprotection methods (e.g., ZnBr in dichloromethane) to rule out acid-specific side reactions .

Propriétés

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-24-18-23(35-26(24)30-17-16-25(32)29-27(30)33)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)/t23-,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBFLXSXXCIFH-BFLUCZKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269359 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-05-0 | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161110-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 3′-deoxy-5′-O-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.